Propionyl fluoride
Overview
Description
Propionyl fluoride is an organic compound with the chemical formula C3H5FO. It is a colorless, volatile liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of both a carbonyl group and a fluorine atom, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propionyl fluoride can be synthesized through several methods. One common method involves the reaction of propionic acid with hydrogen fluoride in the presence of a catalyst. Another method includes the fluorination of propionyl chloride using a fluorinating agent such as antimony trifluoride .
Industrial Production Methods: In industrial settings, this compound is often produced by the direct fluorination of propionic acid derivatives. This process typically involves the use of hydrogen fluoride gas and a suitable catalyst to facilitate the reaction. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Propionyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles, such as hydroxide ions or amines.
Hydrolysis: this compound reacts with water to form propionic acid and hydrogen fluoride.
Reduction: The carbonyl group can be reduced to form propanol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia are commonly used.
Hydrolysis: Water or aqueous solutions are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Nucleophilic Substitution: Products include propionic acid derivatives.
Hydrolysis: The major product is propionic acid.
Reduction: The major product is propanol.
Scientific Research Applications
Propionyl fluoride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: this compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: It is explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of propionyl fluoride involves its reactivity with nucleophiles and its ability to undergo various chemical transformations. The carbonyl group in this compound is highly reactive, making it susceptible to nucleophilic attack. This reactivity is further enhanced by the presence of the electronegative fluorine atom, which increases the electrophilicity of the carbonyl carbon .
Molecular Targets and Pathways:
Nucleophilic Attack: The carbonyl carbon is the primary target for nucleophiles.
Hydrolysis Pathway: The compound undergoes hydrolysis to form propionic acid and hydrogen fluoride.
Reduction Pathway: The carbonyl group is reduced to form propanol derivatives.
Comparison with Similar Compounds
Acetyl Fluoride: Used in the synthesis of acetyl derivatives and as a reagent in organic synthesis.
Butyryl Fluoride: Used in the production of butyric acid derivatives and as an intermediate in chemical manufacturing.
Uniqueness of Propionyl Fluoride: this compound is unique due to its specific chain length and the balance of reactivity provided by the carbonyl and fluorine groups. This makes it particularly useful in the synthesis of medium-chain organic compounds and in applications requiring precise chemical transformations .
Properties
IUPAC Name |
propanoyl fluoride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5FO/c1-2-3(4)5/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFABESKCHGSRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059987 | |
Record name | Propanoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
76.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
430-71-7 | |
Record name | Propanoyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=430-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoyl fluoride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000430717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoyl fluoride | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propionyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.426 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPANOYL FLUORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3MR4M73ZQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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